molecular formula C16H13N3O2S B3862809 1-benzyl-2-[(4-nitrophenyl)thio]-1H-imidazole

1-benzyl-2-[(4-nitrophenyl)thio]-1H-imidazole

Cat. No.: B3862809
M. Wt: 311.4 g/mol
InChI Key: CBINBXQSHWRCHQ-UHFFFAOYSA-N
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Description

1-benzyl-2-[(4-nitrophenyl)thio]-1H-imidazole is a compound with the molecular formula C16H13N3O2S . It is also known by other names such as SMR000186171 and CHEMBL1307674 .


Molecular Structure Analysis

The compound has a molecular weight of 311.4 g/mol . The InChI string representation of the molecule is InChI=1S/C16H13N3O2S/c20-19(21)14-6-8-15(9-7-14)22-16-17-10-11-18(16)12-13-4-2-1-3-5-13/h1-11H,12H2 . The compound’s structure includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 311.4 g/mol . It has a computed XLogP3-AA value of 3.8, indicating its lipophilicity . The compound has no hydrogen bond donors and four hydrogen bond acceptors . The topological polar surface area is 88.9 Ų . The compound has a complexity of 363 .

Properties

IUPAC Name

1-benzyl-2-(4-nitrophenyl)sulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c20-19(21)14-6-8-15(9-7-14)22-16-17-10-11-18(16)12-13-4-2-1-3-5-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBINBXQSHWRCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 0.85 g (15.8 mmoles) of sodium methoxide and 15 ml of ethanol was refluxed for 5 minutes and then cooled to room temperature. To this solution was added 1.5 g (7.9 mmoles) of 2-mercapto-1-phenylmethylimidazole. After stirring for 10 minutes, 1.1 g (7.9 mmoles) of 1-fluoro-4-nitrobenzene was added and the mixture refluxed for 4 hours. An additional 0.85 g of sodium methoxide was added and the mixture refluxed for 9 hours. The mixture was filtered and the filtrate cooled and the resulting precipitate collected by filtration. The solid was recrystallized from dichloromethane/methanol to give the product as beige prisms, mp 122°-123° C.
Name
sodium methoxide
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
0.85 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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